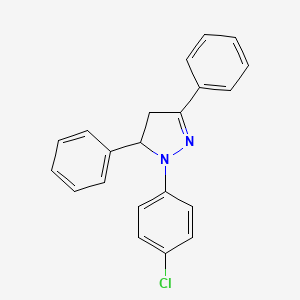

![molecular formula C18H12N2OS2 B5202333 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide CAS No. 6014-37-5](/img/structure/B5202333.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide” is a chemical compound . It is a derivative of benzothiazole, a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d] [1,3] oxazin-4-one were synthesized as the precursor substrates .Molecular Structure Analysis

The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide” was corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The compounds were synthesized in excellent yields .Scientific Research Applications

Anti-Tubercular Applications

Benzothiazole-based compounds, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis .

Antibacterial Applications

“N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide” derivatives have been synthesized and evaluated for their antibacterial properties . Some of these compounds have shown promising activity against Staphylococcus aureus .

Ligands for Metal Extraction

Benzothiazole derivatives have been reported as potential ligands for metal extraction . This application could be useful in various industrial processes.

Optical Materials

Benzothiazole derivatives have also been explored as potential optical materials . This could have implications in the development of new technologies in the field of optics.

Fibroblast Growth Factor Antagonists

Benzothiazole derivatives have been studied for their potential use as fibroblast growth factor antagonists . This could have potential applications in the field of regenerative medicine.

Autotaxin Inhibitors

Benzothiazole derivatives have been studied for their potential use as autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in various diseases, including cancer.

Inhibitors of Wnt Antagonist DKK

Benzothiazole derivatives have been studied for their potential use as inhibitors of Wnt antagonist DKK . This could have potential applications in the treatment of diseases where the Wnt signaling pathway is implicated.

Inhibitors of Cytosolic Phospholipase A2α

Benzothiazole derivatives have been studied for their potential use as inhibitors of cytosolic phospholipase A2α . This enzyme plays a crucial role in the production of eicosanoids, which are signaling molecules involved in various physiological and pathological processes.

Future Directions

Mechanism of Action

Target of Action

The compound N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall

Biochemical Pathways

The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to cell wall weakening and ultimately, cell death .

Pharmacokinetics

A related study on benzothiazole derivatives suggests that these compounds generally exhibit favourable pharmacokinetic profiles

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the biosynthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to cell death .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS2/c21-17(16-9-4-10-22-16)19-13-6-3-5-12(11-13)18-20-14-7-1-2-8-15(14)23-18/h1-11H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAAIURCQLUGPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387090 |

Source

|

| Record name | F0725-0480 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide | |

CAS RN |

6014-37-5 |

Source

|

| Record name | F0725-0480 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5202250.png)

![3-(4-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5202254.png)

![4,4'-[(3,5-dibromo-2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5202262.png)

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5202269.png)

![(2,6-dichloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5202276.png)

![2-(4-butoxyphenyl)-5-(4-hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5202280.png)

![4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202287.png)

![6-(2-chlorophenyl)-3-(4-morpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5202289.png)

![3-({[(4-fluorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5202291.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5202298.png)

![N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5202301.png)

![N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5202325.png)